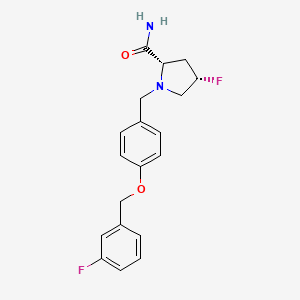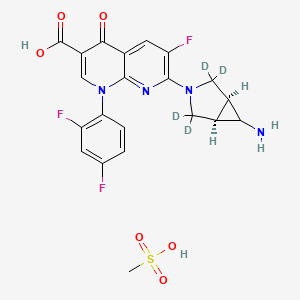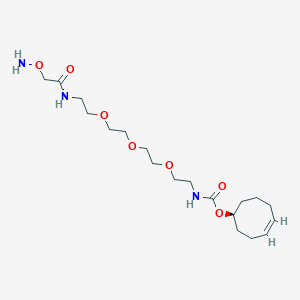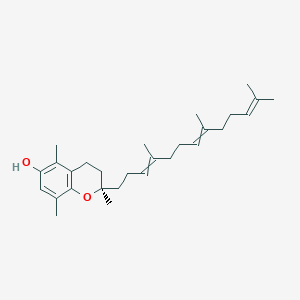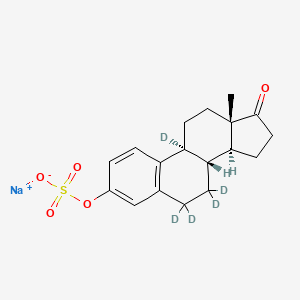
Estrone sulfate-d5 (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estrone sulfate-d5 (sodium) is a deuterium-labeled form of estrone sulfate, a biologically inactive form of estrogen. Estrone sulfate is a major circulating plasma estrogen that is converted into the biologically active estrogen, estrone, by steroid sulfatase. This compound is often used in scientific research, particularly in studies related to breast cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of estrone sulfate-d5 (sodium) involves the incorporation of deuterium atoms into the estrone sulfate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route may involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of estrone sulfate-d5 (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the purity and consistency of the final product. The production process may also include steps for purification and quality control to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Estrone sulfate-d5 (sodium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of estrone sulfate-d5 (sodium) may produce estrone-3,17-dione, while reduction may yield estradiol-d5 .
Wissenschaftliche Forschungsanwendungen
Estrone sulfate-d5 (sodium) is widely used in scientific research due to its stability and ability to serve as a tracer in various studies. Some of its applications include:
Chemistry: Used in studies involving the synthesis and analysis of estrogenic compounds.
Biology: Utilized in research on hormone regulation and metabolism.
Medicine: Employed in studies related to breast cancer and other hormone-related conditions.
Industry: Used in the development of pharmaceuticals and diagnostic tools .
Wirkmechanismus
Estrone sulfate-d5 (sodium) exerts its effects by being converted into estrone by steroid sulfatase. Estrone then interacts with estrogen receptors in target cells, leading to the regulation of gene transcription and the formation of messenger RNA. This process ultimately results in various physiological effects, including the regulation of reproductive functions and the maintenance of bone density .
Vergleich Mit ähnlichen Verbindungen
Estrone sulfate-d5 (sodium) is similar to other estrogenic compounds such as estrone, estradiol, and estriol. its deuterium labeling makes it unique and valuable for research purposes. The deuterium atoms provide a distinct mass difference that allows for precise tracking and analysis in studies. Similar compounds include:
Estrone: A naturally occurring estrogen with a similar structure but without deuterium labeling.
Estradiol: A more potent estrogen that is also used in hormone replacement therapy.
Estriol: A weaker estrogen that is primarily produced during pregnancy .
Estrone sulfate-d5 (sodium) stands out due to its specific applications in research and its ability to provide detailed insights into estrogen metabolism and function.
Eigenschaften
Molekularformel |
C18H21NaO5S |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
sodium;[(8R,9S,13S,14S)-6,6,7,7,9-pentadeuterio-13-methyl-17-oxo-8,11,12,14,15,16-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,15-,16+,18+;/m1./s1/i2D2,4D2,14D; |
InChI-Schlüssel |
VUCAHVBMSFIGAI-DGSKSDKYSA-M |
Isomerische SMILES |
[2H][C@]12CC[C@]3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)OS(=O)(=O)[O-])([2H])[2H])([2H])[2H])CCC3=O)C.[Na+] |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


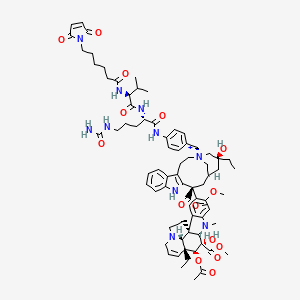

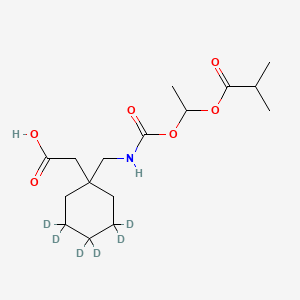
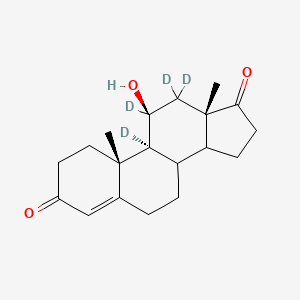
![1,7-Dioxa-2H-cyclopent[cd]indene-2-acetic acid, 5-carboxy-alpha-ethyl-2a,4a,7a,7b-tetrahydro-2a-hydroxy-, gamma-lactone](/img/structure/B12426630.png)
![2-amino-3-[1-[3-[2-[2-[3-[2-[3-[[2-[4-[2-(2-carboxyethylcarbamoyloxy)-1-[1-hydroxy-4-[2-hydroxy-1-[1-hydroxy-4-[1-(1-hydroxybutan-2-yloxy)-2-[[3-[2-[3-[2-[2-[3-(3-methylsulfanyl-2,5-dioxopyrrolidin-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]ethylamino]-3-oxopropyl]carbamoyloxy]ethoxy]butan-2-yl]oxyethoxy]butan-2-yl]oxyethoxy]-1-hydroxybutan-2-yl]oxy-2-[3-[2-[[3-[[(2S)-1-[3-[[(2S)-2-[[(2R,3R)-3-[(2R)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]propoxy]-1-oxopropan-2-yl]amino]-3-oxopropyl]carbamoyloxy]-1-methoxyethoxy]-4-hydroxybutoxy]ethoxy]carbonylamino]propanoylamino]ethylamino]-3-oxopropoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid](/img/structure/B12426635.png)

![(5R)-5-[(4-cyanophenyl)methyl]-7-(3,5-dichloro-4-fluorophenyl)-5-methyl-6-oxo-N-[(2S)-1-oxo-1-[(1-pyridin-2-ylcyclopropyl)amino]propan-2-yl]imidazo[1,2-a]imidazole-3-carboxamide](/img/structure/B12426661.png)
![6-methyl-4-[1-(pyridin-2-ylmethyl)indol-6-yl]-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B12426667.png)

